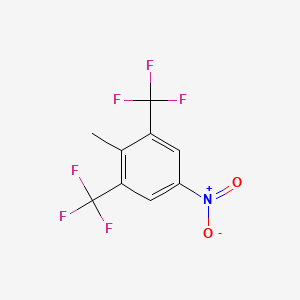
2,6-Bis(trifluoromethyl)-4-nitrotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)-4-nitrotoluene is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a toluene backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)-4-nitrotoluene typically involves the nitration of 2,6-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trifluoromethyl)-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: 2,6-Bis(trifluoromethyl)-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Bis(trifluoromethyl)-4-nitrobenzoic acid or 2,6-Bis(trifluoromethyl)-4-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)-4-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitrotoluene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, influencing its interactions with other molecules and potential biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
2,6-Bis(trifluoromethyl)aniline: Contains an amino group instead of a nitro group.
2,6-Bis(trifluoromethyl)toluene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,6-Bis(trifluoromethyl)-4-nitrotoluene is unique due to the combination of trifluoromethyl and nitro groups, which impart distinct chemical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H5F6NO2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
2-methyl-5-nitro-1,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6NO2/c1-4-6(8(10,11)12)2-5(16(17)18)3-7(4)9(13,14)15/h2-3H,1H3 |
InChI-Schlüssel |
TTWTUBATGCUQFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
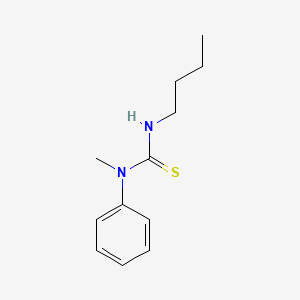
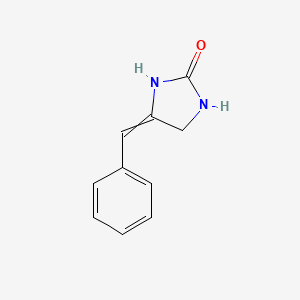
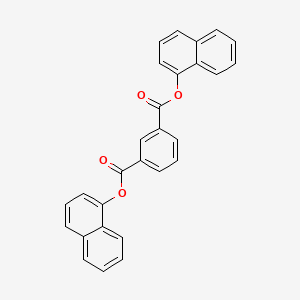
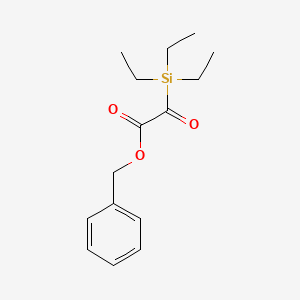
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
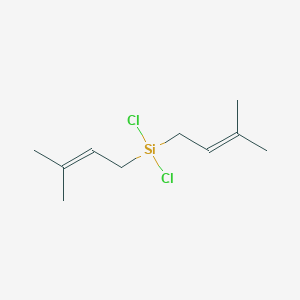
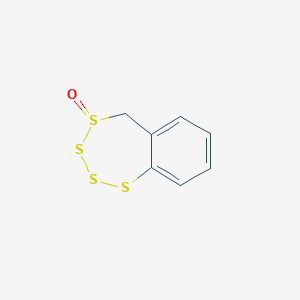
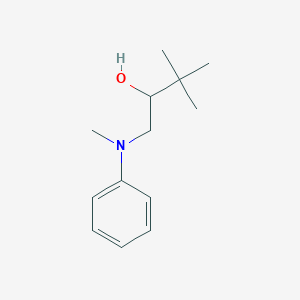
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
